molecular formula C22H27N5O B1663454 5-HT3 antagonist 1

5-HT3 antagonist 1

Número de catálogo: B1663454
Peso molecular: 377.5 g/mol
Clave InChI: KDCVCMJTEQZMEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-HT3 Antagonist 1 is a potent and selective antagonist of the 5-Hydroxytryptamine 3 (5-HT3) receptor, a ligand-gated ion channel that is permeable to Na+, K+, and Ca2+ cations . By competitively inhibiting serotonin binding at this receptor, this compound effectively blocks the depolarization of neurons in both the central and peripheral nervous systems, serving as a critical research tool for investigating serotonergic signaling pathways . The primary research applications for this compound are in the fields of neuropharmacology and gastroenterology, focusing on the mechanisms of emesis and gut motility. The 5-HT3 receptor is highly concentrated in areas critical for the vomiting reflex, such as the area postrema, the solitary tract nucleus, and vagal afferent nerves in the gastrointestinal tract . Research use of this antagonist is central to studying chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) models, as serotonin release in the gut is a key trigger for emesis . Its mechanism involves blocking 5-HT3 receptors on vagal nerve terminals in the gut and in the chemoreceptor trigger zone in the brain, thereby reducing the transmission of nauseogenic signals . Beyond emesis research, this compound provides significant value in studying irritable bowel syndrome (IBS), visceral pain, and drug addiction mechanisms due to the receptor's presence in various neural and non-neural tissues . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

N-[1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCVCMJTEQZMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Pyridoindolone-Based Synthesis

Optimization Strategies

Role of Basic Nitrogen Moieties

SAR studies underscored the necessity of a basic nitrogen for receptor binding. Replacing N-methylhomopiperazine with N-methylpiperazine in quinazoline derivatives increased affinity 16-fold (compound 6 , pKi = 8.2 → 9.4). Conversely, rigid secondary amines (e.g., 8 , 9 ) reduced potency, highlighting the flexibility requirement for optimal interactions.

Aromatic Substituent Effects

Bulky groups at the R2 position (e.g., saturated rings in 15 ) diminished affinity, whereas polar substituents (e.g., 18 , 20 ) enhanced it. The 6-chloro atom in quinazolines proved critical; its removal reduced affinity fivefold, emphasizing its role in hydrophobic pocket engagement.

Purification and Characterization

Affinity Chromatography

The 5-HT3 receptor-binding site was purified from NCB20 cell membranes using L-685,603-immobilized agarose, achieving a 1,700-fold purification. The final product exhibited a Bmax of 3.1 ± 0.9 nmol/mg protein and a Kd of 0.40 ± 0.05 nM.

Analytical Profiling

Parameter Value/Observation Source
Molecular Weight 377.48 g/mol
Solubility >10 mM in DMSO
HPLC Purity >98% (254 nm)
Receptor Affinity pKi > 10 (compound 22 )

Análisis De Reacciones Químicas

Types of Reactions

5-HT3 antagonist 1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon are often employed in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Chemotherapy-Induced Nausea and Vomiting (CINV)

5-HT3 antagonists are most notably used to prevent CINV, which can occur both acutely and as a delayed response to chemotherapy.

  • Acute CINV : This typically arises within two hours of chemotherapy and can last up to 24 hours. Ondansetron and palonosetron are particularly effective in this context, with palonosetron showing superior efficacy in preventing delayed CINV compared to ondansetron .
  • Delayed CINV : This occurs more than 24 hours post-chemotherapy and can last for several days. Studies indicate that palonosetron is effective in preventing both acute and delayed CINV, while granisetron's extended-release formulation has also been shown to be beneficial .

Psychiatric Disorders

Recent studies have explored the use of 5-HT3 antagonists in treating psychiatric conditions such as obsessive-compulsive disorder (OCD) and schizophrenia.

  • OCD Treatment : A systematic review highlighted the efficacy of 5-HT3 antagonists as adjunct therapy with selective serotonin reuptake inhibitors (SSRIs) for moderate to severe OCD. The analysis of six randomized controlled trials demonstrated significant improvements in Yale-Brown Obsessive Compulsive Scale (Y-BOCS) scores among patients receiving these combinations .
  • Sensory Processing in Schizophrenia : Research indicates that ondansetron may improve sensory gating in schizophrenia patients, enhancing cognitive functions such as sustained attention. This suggests a broader role for 5-HT3 antagonists beyond their antiemetic properties .

Gastrointestinal Disorders

5-HT3 antagonists are also employed in managing various gastrointestinal conditions:

  • Irritable Bowel Syndrome (IBS) : Alosetron, a specific 5-HT3 antagonist, has been approved for treating IBS in women with severe symptoms .
  • Chronic Pain Conditions : These compounds have shown potential in alleviating chronic pain syndromes like fibromyalgia by modulating pain pathways that involve serotonin signaling .

Other Therapeutic Areas

The therapeutic applications of 5-HT3 antagonists extend into other medical fields:

  • Postoperative Nausea and Vomiting (PONV) : They are routinely used to prevent nausea and vomiting following surgical procedures due to their effectiveness in blocking serotonin receptors involved in these reflexes .
  • Addiction and Withdrawal Symptoms : Emerging evidence suggests that 5-HT3 antagonists could play a role in managing withdrawal symptoms from substances like alcohol or opioids by modulating neurotransmitter release related to addiction pathways .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Chemotherapy-Induced NauseaAcute and Delayed CINVPalonosetron is superior for delayed CINV
Psychiatric DisordersOCD Augmentation with SSRIsSignificant improvement in Y-BOCS scores
Gastrointestinal DisordersIBS TreatmentAlosetron approved for severe IBS symptoms
Chronic Pain ManagementFibromyalgiaModulates pain pathways effectively
Postoperative NauseaPONV PreventionEffective antiemetic properties
Addiction TreatmentWithdrawal Symptom ManagementPotential role in reducing withdrawal symptoms

Case Studies

  • OCD Treatment Augmentation :
    A study involving 334 patients showed that the addition of ondansetron or granisetron to SSRIs significantly improved OCD symptoms, with minimal side effects reported .
  • Fibromyalgia Management :
    Clinical trials indicated that patients receiving 5-HT3 antagonists reported reduced pain levels and improved quality of life metrics compared to control groups .

Mecanismo De Acción

The mechanism of action of 5-HT3 antagonist 1 involves the inhibition of serotonin binding to the 5-HT3 receptors. These receptors are located on the terminals of the vagus nerve and in certain areas of the brain. By blocking the action of serotonin, the compound prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability .

Comparación Con Compuestos Similares

Table 1: Comparative Pharmacological Properties

Compound Binding Affinity (Rank Order) Half-Life (Hours) Receptor Subtype Interaction Generation
Palonosetron 1 (Highest) 40 5-HT3A, 5-HT3AB Second
Granisetron 2 6–9 5-HT3A First
Ondansetron 3 4–6 5-HT3A First
Tropisetron 4 7–8 5-HT3A First
MDL-72222 5 N/A 5-HT3A First

Key Findings :

  • Palonosetron exhibits the highest binding affinity (Ki ≈ 0.06 nM) and the longest half-life (40 hours), enabling prolonged antiemetic effects .
  • Granisetron and ondansetron have moderate affinity but shorter half-lives, necessitating repeated dosing in multi-day chemotherapy regimens .

Clinical Efficacy Across Indications

Table 2: Clinical Outcomes in CINV and PONV

Compound Acute CINV Efficacy (%) Delayed CINV Efficacy (%) PONV Prevention (%)
Palonosetron 85–90 75–80 70–75
Granisetron 80–85 50–60 60–65
Ondansetron 75–80 45–55 55–60

Key Findings :

  • Palonosetron outperforms first-generation antagonists in preventing delayed CINV (75–80% vs. 50–60% for granisetron) due to its prolonged receptor binding and inhibition of receptor internalization .
  • Combination therapies (e.g., 5-HT3 antagonists + dexamethasone or NK1 antagonists) further improve CINV control, aligning with NCCN guidelines .

Emerging Trends and Novel Approaches

  • Partial Agonists : Compounds with weak partial 5-HT3 agonism (e.g., research candidates for IBS-D) aim to reduce AEs associated with full receptor blockade while maintaining efficacy .
  • Adjunctive Therapies : Traditional Chinese medicine (TCM) combined with 5-HT3 antagonists (e.g., acupuncture + granisetron) shows improved antiemetic outcomes in breast cancer patients .

Actividad Biológica

5-HT3 antagonists are a class of drugs primarily known for their role in mitigating nausea and vomiting, particularly those induced by chemotherapy and postoperative procedures. This article delves into the biological activity of "5-HT3 antagonist 1", focusing on its pharmacological mechanisms, clinical applications, and research findings.

Pharmacological Mechanism

5-HT3 receptors are ligand-gated ion channels that, when activated by serotonin (5-HT), facilitate the influx of sodium (Na+^+) and potassium (K+^+) ions, leading to depolarization of neurons involved in the vomiting reflex. The antagonists inhibit this receptor's activation, thereby reducing nausea and emesis. They exhibit high specificity for 5-HT3 receptors with minimal affinity for other serotonin receptor subtypes, making them effective in clinical settings without significant side effects associated with other neurotransmitter systems .

Clinical Applications

Nausea and Vomiting Management
5-HT3 antagonists are considered the gold standard for managing chemotherapy-induced nausea and vomiting (CINV). A systematic review indicated that they significantly reduce both the incidence and severity of these symptoms compared to placebo or non-5-HT3 antagonists . Their efficacy extends to postoperative nausea as well, as evidenced by multiple studies demonstrating superior outcomes in patients receiving these agents .

Irritable Bowel Syndrome (IBS)
Research has shown that 5-HT3 antagonists can alleviate symptoms of irritable bowel syndrome (IBS), particularly in patients with diarrhea-predominant IBS. A meta-analysis reported a relative risk of symptom relief at 1.30, highlighting their effectiveness in improving abdominal pain and discomfort . However, a notable side effect is constipation, which occurs more frequently in patients treated with these antagonists .

Research Findings

The following table summarizes key studies evaluating the efficacy and safety of this compound across various conditions:

Study ReferenceConditionTreatmentEfficacySide Effects
Askari et al. OCDGranisetron + SSRIsSignificant improvement in OCD symptomsMild drowsiness, constipation
Ghobadian et al. OCDGranisetron + SSRIsSimilar efficacy as aboveMild transient side effects
Bardhan et al. IBSAlosetronGlobal symptom improvement (RR 1.30)Increased risk of constipation
Minami et al. CINVPalonosetronSuperior prevention of delayed emesisMinimal adverse events

Case Studies

  • Chemotherapy-Induced Nausea : A randomized control trial involving breast cancer patients demonstrated that patients receiving ondansetron experienced significantly lower rates of nausea compared to those receiving placebo, with an overall response rate exceeding 70% .
  • Postoperative Nausea : In a study assessing postoperative outcomes, patients treated with granisetron reported a reduction in vomiting episodes and a decreased need for rescue antiemetics compared to those who did not receive the drug .

Q & A

Q. What experimental approaches are recommended for characterizing the binding affinity and selectivity of 5-HT3 antagonists like 5-HT3 antagonist 1 in vitro?

To evaluate binding affinity, use radioligand displacement assays with [³H]GR65630 (a selective 5-HT3 antagonist) on recombinant 5-HT3 receptors expressed in HEK293 cells. Assess selectivity by screening against related receptors (e.g., 5-HT1A, 5-HT2A, α1-adrenoceptors) using competitive binding assays . For functional antagonism, measure inhibition of 5-HT-evoked currents in voltage-clamped cells expressing 5-HT3A or 5-HT3AB receptors .

Q. How should solubility and stability be optimized for this compound in preclinical studies?

Based on structural analogs like ondansetron (water solubility: 10 mM, ethanol: 25 mM, DMSO: 100 mM), prepare stock solutions in DMSO for in vitro assays and dilute in aqueous buffers (e.g., PBS) for in vivo administration. Store lyophilized powders at -20°C and solutions at 4°C for short-term use. Validate stability via HPLC or mass spectrometry over time .

Advanced Research Questions

Q. How do 5-HT3 receptor subunit compositions (e.g., 5-HT3A vs. 5-HT3AB) influence the antagonist potency of this compound?

The 5-HT3B subunit alters receptor pharmacology. Compare IC₅₀ values in HEK293 cells expressing 5-HT3A alone versus 5-HT3AB heteromers using patch-clamp electrophysiology. For example, morphine shows reduced antagonist potency in 5-HT3AB receptors due to altered binding kinetics . Apply similar methods to test this compound across subunit combinations.

Q. What strategies can resolve contradictions in cross-species efficacy data for 5-HT3 antagonists?

Discrepancies (e.g., human vs. rodent receptors) arise from species-specific receptor polymorphisms. Use site-directed mutagenesis to align key residues (e.g., transmembrane domains) and validate via functional assays . For in vivo studies, employ transgenic models expressing humanized 5-HT3 receptors .

Methodological and Data Analysis Questions

Q. How can researchers differentiate competitive vs. non-competitive antagonism in this compound?

Perform Schild regression analysis: If the antagonist shifts the 5-HT dose-response curve rightward without reducing maximal response, it suggests competitive inhibition. Non-competitive antagonists reduce maximal response and may exhibit use-dependence (e.g., Y-25130 blocking open channels) . Validate with radioligand binding assays to assess allosteric vs. orthosteric interactions .

Q. What statistical frameworks are appropriate for analyzing partial agonism in 5-HT3 antagonists?

Use the operational model of agonism to calculate intrinsic activity (τ) and efficacy (logR). For example, partial agonists like 5j (EC₅₀ = 0.25 nM) exhibit lower τ than full agonists. Compare Emax values normalized to a reference agonist (e.g., 2-methyl-5-HT) .

Translational and Mechanistic Questions

Q. How can this compound be integrated into combination therapies for chemotherapy-induced nausea (CINV)?

Design preclinical trials using a three-drug regimen: this compound + dexamethasone + NK1 antagonist (e.g., aprepitant). Assess acute vs. delayed emesis in ferret or rat models. Measure latency to first emetic episode and total vomiting frequency .

Q. What in vivo models are suitable for studying this compound’s effects on serotonin-mediated gut motility?

Use guinea pig ileum preparations to measure 5-HT3-mediated contractions. Apply this compound before 5-HT challenge and record changes in muscle tension. For chronic effects, employ rodent models of irritable bowel syndrome (IBS-D) with colorectal distension .

Structural and Pharmacological Optimization

Q. What SAR insights guide the optimization of this compound’s pharmacokinetic profile?

Modify the aromatic core and side chain (e.g., tropane vs. non-tropane structures) to enhance blood-brain barrier penetration. For example, ondansetron’s carbazolone moiety improves CNS bioavailability. Assess logP, plasma protein binding, and metabolic stability via liver microsome assays .

Q. How can researchers address off-target effects of this compound on α7-nicotinic receptors?

Screen against α7-nicotinic receptors using two-electrode voltage clamp in Xenopus oocytes. If antagonism is observed (e.g., tropisetron, IC₅₀ = 70.1 nM), introduce structural modifications (e.g., halogen substitutions) to reduce cross-reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-HT3 antagonist 1
Reactant of Route 2
Reactant of Route 2
5-HT3 antagonist 1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.